Diethyl 2-oxo-3-propylsuccinate
Description
The Strategic Importance of β-Keto Diesters in Modern Organic Synthesis
β-Keto esters are characterized by two ester functional groups and a ketone, a combination that imparts a unique and highly useful reactivity profile. They are considered essential synthons in synthetic organic chemistry, primarily because they possess both electrophilic and nucleophilic reactive sites. biosynth.com This duality allows them to participate in a wide variety of chemical transformations.
The presence of two electron-withdrawing ester groups flanking a methylene (B1212753) or methine group makes the α-proton exceptionally acidic, facilitating the formation of a stabilized enolate ion. This nucleophilic enolate is central to many carbon-carbon bond-forming reactions, such as alkylations and acylations, which are fundamental operations in building molecular complexity.
Furthermore, β-keto esters are renowned precursors for a range of other compounds. Through carefully chosen reaction sequences involving hydrolysis and decarboxylation, they can be readily converted into ketones, esters, and carboxylic acids. Their utility is further demonstrated in cyclization reactions, serving as key intermediates in the synthesis of diverse heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and natural products. researchgate.netnih.gov A common method for synthesizing β-keto esters is the Claisen condensation, a robust reaction involving the condensation of two ester molecules in the presence of a strong base. biosynth.comorgsyn.orgchempap.org
Diethyl 2-oxo-3-propylsuccinate as a Prominent Multifunctional Synthon
This compound, also known as diethyl 2-oxo-3-propylbutanedioate, is a member of the β-keto diester family. Its structure contains a four-carbon succinate (B1194679) backbone, substituted with a propyl group at the C-3 position and a ketone at the C-2 position, with two ethyl ester groups at either end. This arrangement of functional groups makes it a valuable multifunctional synthon.
The core reactivity of this compound stems from its β-keto ester moiety. The proton at the C-3 position is acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then react with various electrophiles, allowing for the introduction of additional substituents. The ketone and ester carbonyls also serve as electrophilic sites, susceptible to attack by nucleophiles. For instance, derivatives of similar 2-oxosuccinates are known to undergo reactions like reduction to form alcohols or substitution of the ester groups.
The synthesis of this compound can be achieved via a Claisen condensation, likely between diethyl oxalate (B1200264) and ethyl valerate (B167501) (ethyl pentanoate), using a base such as sodium ethoxide. This method is a standard and well-established procedure for creating β-keto esters. orgsyn.org
Contemporary Research Trajectories and Academic Significance
While the fundamental reactivity of β-keto diesters is well-established, the academic significance of this compound specifically appears to be that of a specialized building block rather than a widely researched compound. A survey of recent scientific literature indicates that while related structures, such as diethyl 2-isopropyl-3-oxosuccinate or diethyl 2-cyano-3-oxosuccinate, are explored for applications in areas like agrochemicals, anticancer agents, and heterocycle synthesis, this compound itself is not heavily featured in contemporary studies. researchgate.net
Its primary role appears to be as an intermediate or a starting material available for chemists to utilize in multi-step syntheses. Chemical suppliers list it as a reagent, confirming its availability for research and development purposes. amadischem.com The research trajectory for this compound is therefore intrinsically linked to the broader exploration of new synthetic methodologies where its specific steric and electronic properties, conferred by the n-propyl group, might offer an advantage over other analogs. Its significance lies in its potential as a tool for organic chemists, providing a specific pattern of functionality and reactivity for constructing targeted molecules.
Chemical and Physical Properties
Table 1: Chemical Identifiers for this compound
Table 2: Computed Physical Properties of a Structural Isomer (Diethyl 2-(2-oxopropyl)succinate) Note: This data is for a closely related isomer (CAS 1187-74-2) and is provided for estimation purposes. nih.gov
Mentioned Compounds
Table 3: List of Compounds
Structure
2D Structure
Properties
IUPAC Name |
diethyl 2-oxo-3-propylbutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-4-7-8(10(13)15-5-2)9(12)11(14)16-6-3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQZGZZZSPUFKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290836 | |
| Record name | diethyl 2-oxo-3-propylbutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26103-78-6 | |
| Record name | 26103-78-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl 2-oxo-3-propylbutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Diethyl 2 Oxo 3 Propylsuccinate
Classical Condensation Reactions in Succinate (B1194679) Ester Formation
The formation of the succinate ester backbone is a critical step, often achieved through classical organic reactions that have been refined over time. These methods typically involve carbon-carbon bond formation and esterification processes.
Exploration of Claisen and Related Condensation Pathways
The Claisen condensation is a cornerstone reaction for the synthesis of β-keto esters like Diethyl 2-oxo-3-propylsuccinate. wikipedia.orgmasterorganicchemistry.com This reaction involves the carbon-carbon bond formation between two ester molecules in the presence of a strong base. wikipedia.org For the specific synthesis of this compound, a mixed Claisen condensation is the most direct approach. This would involve the reaction of diethyl oxalate (B1200264) with an ester containing a propyl group, such as ethyl pentanoate.
The mechanism commences with the deprotonation of the α-carbon of ethyl pentanoate by a strong, non-nucleophilic base to form a reactive enolate. libretexts.org This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. libretexts.org The subsequent collapse of the tetrahedral intermediate expels an ethoxide leaving group, yielding the target β-keto ester. masterorganicchemistry.comlibretexts.org A stoichiometric amount of base is required because the final step involves the deprotonation of the product, which is a β-keto ester with acidic α-hydrotons, driving the reaction equilibrium forward according to Le Châtelier's principle. libretexts.org The final product is obtained after an acidic workup. youtube.com
A general scheme for this reaction is presented below:
Table 1: Mixed Claisen Condensation for this compound
| Reactant 1 | Reactant 2 | Base | Product (after acidic workup) |
|---|
An analogous procedure is well-documented for the synthesis of ethyl ethoxalylpropionate, which involves the condensation of ethyl oxalate and ethyl propionate. orgsyn.org
Strategies for Direct Esterification of Succinate Precursors
Direct esterification is a fundamental method for producing diethyl succinates from their corresponding carboxylic acid precursors. In the context of the target molecule, this would involve the esterification of 2-oxo-3-propylsuccinic acid or, more plausibly, the esterification of propylsuccinic acid followed by a separate oxidation step. The Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol (ethanol) in the presence of a strong acid catalyst like sulfuric acid, is a common approach. researchgate.net
Modern methods often employ heterogeneous catalysts to simplify product purification and catalyst reuse. researchgate.net For instance, the esterification of succinic acid with ethanol (B145695) has been effectively carried out using catalysts such as zeolites and carbon-based solid acids. researchgate.net These reactions can be optimized by controlling parameters like temperature, catalyst loading, and reaction time, often with the aid of microwave irradiation to enhance reaction rates. researchgate.net Processes for the production of dialkyl succinates from bio-succinic acid have been developed, sometimes operating without a catalyst at elevated temperatures and pressures (e.g., 120-140°C and 5-10 bara) to facilitate the reaction. google.comgoogle.com
Table 2: Catalysts for Diethyl Succinate Synthesis via Esterification
| Catalyst Type | Catalyst Example | Reaction | Advantage |
|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Fischer Esterification | High reaction rates |
| Heterogeneous Acid | Zeolite D-Hβ, Carbon-based acids | Direct Esterification | Ease of separation, reusability. researchgate.net |
Oxidative and Reductive Transformations in Target Compound Synthesis
The synthesis of this compound can also be achieved by transforming a closely related precursor. This involves either the oxidation of a hydroxyl group or the reduction of a different functional group.
Reductive Methods: A potential precursor is a succinate derivative containing a leaving group that can be reductively cleaved. For example, a synthetic route could be designed starting from a halogenated succinate. The synthesis of diethyl 2-hydroxysuccinate has been demonstrated through the reduction of Diethyl 3-bromo-2-hydroxysuccinate using zinc powder. researchgate.net A similar strategy could be envisioned where a suitably substituted precursor is reduced to form the propyl-substituted backbone.
Oxidative Methods: A more direct approach involves the oxidation of the corresponding secondary alcohol, Diethyl 2-hydroxy-3-propylsuccinate. This precursor could be synthesized and then subjected to standard oxidation conditions to yield the target ketone. A variety of reagents are available for this type of transformation, offering different levels of selectivity and reactivity.
Table 3: Potential Oxidative/Reductive Routes
| Transformation | Precursor | Reagent/Method | Product |
|---|---|---|---|
| Oxidation | Diethyl 2-hydroxy-3-propylsuccinate | PCC, Swern Oxidation, DMP | This compound |
Catalytic and Asymmetric Synthetic Approaches
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. These approaches are applicable to the synthesis of this compound and its analogues.
Enantioselective Synthesis of this compound Analogues
This compound possesses a stereocenter at the C3 position. The development of an enantioselective synthesis would allow for the preparation of a single enantiomer, which is often crucial for applications in life sciences and materials science. While specific literature for the enantioselective synthesis of this compound is not widely available, general principles of asymmetric synthesis can be applied.
Strategies could include:
Chiral Auxiliaries: Attaching a chiral auxiliary to a succinate precursor to direct the stereochemical outcome of a key bond-forming step, such as alkylation.
Asymmetric Catalysis: Employing a chiral catalyst (either a metal complex with a chiral ligand or a chiral organocatalyst) to control the stereochemistry of the Claisen condensation or a Michael addition reaction that forms the succinate backbone.
Enzymatic Resolution: Using enzymes to selectively react with one enantiomer of a racemic mixture of the final product or a key intermediate, allowing for the separation of the enantiomers.
The synthesis of functionalized pyrrolidines, for example, has been achieved through diastereospecific 1,3-dipolar cycloadditions, showcasing how stereocontrol can be exerted in complex syntheses. mdpi.com
Application of Homogeneous and Heterogeneous Catalysis
Catalysis is integral to several potential synthetic steps for this compound.
Homogeneous Catalysis: As mentioned in section 2.1.2, strong mineral acids like sulfuric acid are classic homogeneous catalysts for the esterification of the succinic acid precursor. google.com While effective, these catalysts can be difficult to separate from the reaction mixture.
Heterogeneous Catalysis: The use of solid catalysts offers significant process advantages, including simplified workup and catalyst recycling. researchgate.net
Esterification: Solid acid catalysts such as zeolites, sulfated zirconia, and functionalized carbons have proven effective for the esterification of succinic acid with alcohols. researchgate.net
Hydrogenation: If a synthetic route involves the reduction of an unsaturated precursor (e.g., Diethyl 2-oxo-3-propenylsuccinate), heterogeneous hydrogenation catalysts like Palladium on carbon (Pd/C) or Raney Nickel would be employed.
Ziegler-Natta Catalysis: Interestingly, related succinate esters, such as 2,3-diisopropyl diethyl succinate, are used as internal electron donors in Ziegler-Natta catalysts for polypropylene (B1209903) production, highlighting the role of succinate structures in the field of polymer catalysis. google.comgoogle.com This application underscores the industrial relevance of developing efficient and scalable syntheses for substituted succinates.
Green Chemistry Principles in the Preparation of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. nih.govrsc.org This involves the use of less hazardous reagents, alternative energy sources, and biocatalysis to improve efficiency and sustainability. nih.govrsc.orgnih.gov
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced selectivity compared to conventional heating methods. nih.govresearchgate.net The synthesis of β-keto esters, structurally similar to this compound, has been shown to benefit from microwave irradiation. nih.gov
A plausible approach for the microwave-assisted synthesis of this compound is through a Claisen condensation reaction. masterorganicchemistry.comyoutube.com This reaction would involve the condensation of diethyl oxalate with diethyl pentanoate in the presence of a suitable base. Under microwave irradiation, the reaction time is expected to be significantly shorter than traditional methods.
Table 1: Comparison of Conventional vs. Microwave-Assisted Claisen-Schmidt Condensation This table presents data from a study on a related reaction, the Claisen-Schmidt condensation, to illustrate the potential advantages of MAOS.
| Entry | Aldehyde | Ketone | Conditions | Time | Yield (%) |
| 1 | Benzaldehyde | Acetophenone | Conventional Heating | 4 h | 70 |
| 2 | Benzaldehyde | Acetophenone | Microwave (150 W) | 5 min | 95 |
| 3 | 4-Chlorobenzaldehyde | Acetophenone | Conventional Heating | 5 h | 65 |
| 4 | 4-Chlorobenzaldehyde | Acetophenone | Microwave (150 W) | 6 min | 92 |
Data adapted from studies on analogous reactions to demonstrate the potential efficiency of microwave-assisted synthesis.
The significant reduction in reaction time and improvement in yield, as suggested by analogous reactions, highlight the potential of MAOS as a greener alternative for the production of this compound. nih.gov
Chemoenzymatic and Biocatalytic Production Routes
Chemoenzymatic and biocatalytic methods offer highly selective and environmentally friendly pathways for chemical synthesis. nih.govrsc.org For the production of β-keto esters like this compound, enzymes can be employed for key transformation steps, such as transesterification. rsc.org
One potential biocatalytic route involves the use of lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), which has proven effective in the transesterification of various β-keto esters. rsc.org This process could involve the reaction of a simple alkyl ester of 2-oxo-3-propylsuccinic acid with ethanol to yield the desired diethyl ester.
Table 2: Biocatalyst Screening for Transesterification of a Model β-Keto Ester This table showcases the effectiveness of different biocatalysts in a model transesterification reaction, indicating potential candidates for this compound synthesis.
| Entry | Biocatalyst | Enzyme Loading (wt%) | Reaction Time (h) | Conversion (%) |
| 1 | Novozym 435 | 3 | 5 | >95 |
| 2 | Lipozyme RM IM | 3 | 8 | 75 |
| 3 | Lipozyme TL IM | 3 | 8 | 60 |
Data based on the transesterification of ethyl acetoacetate, a model β-keto ester, illustrating the high efficiency of Novozym 435. rsc.org
Mechanistic Investigations into the Reactivity of Diethyl 2 Oxo 3 Propylsuccinate
Elucidation of Enolate Chemistry and Nucleophilic Processes
The reactivity of diethyl 2-oxo-3-propylsuccinate is fundamentally governed by the presence of its β-keto ester functionality. This structural motif provides multiple reactive sites, with the chemistry of the corresponding enolate being of particular significance.
Formation, Stabilization, and Trapping of Enolate Intermediates
The carbon atom situated between the two carbonyl groups (the α-carbon) of this compound is acidic. This increased acidity is a direct consequence of the ability of the conjugate base, the enolate, to delocalize the negative charge onto the two adjacent oxygen atoms through resonance. The formation of the enolate is typically achieved by treatment with a suitable base. The choice of base is crucial and is often an alkoxide, such as sodium ethoxide, to prevent transesterification side reactions.
The resulting enolate ion possesses two major resonance structures, with the negative charge distributed between the α-carbon and the oxygen atoms of the ketone and ester carbonyl groups. This resonance stabilization is the primary reason for the enhanced acidity of the α-proton and is key to the subsequent reactivity of the molecule. While the enolate has two nucleophilic sites (the α-carbon and the oxygen atoms), reactions with electrophiles predominantly occur at the α-carbon, leading to the formation of a new carbon-carbon bond. This is a common feature of enolate reactivity. The trapping of this enolate intermediate with various electrophiles is a cornerstone of its synthetic utility.
Nucleophilic Addition and Substitution Reactions at Carbonyl Centers
The enolate of this compound is a potent nucleophile and readily participates in a variety of reactions. In nucleophilic addition reactions, the enolate can attack the carbonyl carbon of aldehydes and ketones. This reaction, a form of aldol (B89426) addition, results in the formation of a new carbon-carbon bond and a β-hydroxy adduct.
Furthermore, the enolate can engage in nucleophilic substitution reactions with suitable electrophiles. A classic example is the reaction with alkyl halides, where the enolate displaces the halide to form an α-alkylated product. This allows for the introduction of a wide range of substituents at the α-position. The general mechanism involves the attack of the nucleophilic α-carbon of the enolate on the electrophilic carbon of the alkyl halide.
Diastereoselective Alkylation and Acylation Strategies
Achieving stereocontrol in the alkylation and acylation of the enolate of this compound is a significant synthetic challenge. Since the enolate is planar, direct alkylation or acylation of the prochiral center will generally lead to a racemic mixture of products. To induce diastereoselectivity, chiral auxiliaries are often employed. These are chiral molecules that are temporarily attached to the substrate, directing the approach of the electrophile to one face of the enolate over the other. After the reaction, the auxiliary can be removed, yielding an enantiomerically enriched product.
Carbonyl Group Transformations and Functionalization
The two carbonyl groups in this compound offer a rich platform for a variety of functional group transformations, including selective reductions and oxidations.
Selective Reduction to Hydroxyl and Alkane Derivatives
The ketone carbonyl group of this compound can be selectively reduced in the presence of the ester functionalities. This is typically achieved using mild hydride-donating reagents such as sodium borohydride (B1222165) (NaBH₄). The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic ketone carbonyl carbon, followed by protonation of the resulting alkoxide to yield the corresponding secondary alcohol, diethyl 2-hydroxy-3-propylsuccinate.
| Transformation | Reagent(s) | Product |
| Selective Ketone Reduction | Sodium borohydride (NaBH₄) | Diethyl 2-hydroxy-3-propylsuccinate |
| Complete Ketone Reduction | Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | Diethyl 2-propylsuccinate |
Oxidative Pathways to Carboxylic Acid Analogues
The carbon-carbon bond between the two carbonyl groups in β-keto esters like this compound is susceptible to oxidative cleavage. Strong oxidizing agents can break this bond to form dicarboxylic acid derivatives. For instance, treatment with a strong oxidant under appropriate conditions could potentially lead to the formation of propylmalonic acid and oxalic acid derivatives after hydrolysis of the ester groups.
Another potential oxidative pathway involves the haloform reaction if the α-carbon is first deprotonated and then reacted with an excess of a halogen (e.g., I₂, Br₂, or Cl₂) in the presence of a base. This reaction, however, is typically characteristic of methyl ketones and would require specific structural features not present in this compound for the classic haloform product to be formed. A more general oxidative cleavage could be envisioned with powerful oxidants like potassium permanganate (B83412) or ozone followed by an oxidative workup.
| Transformation | General Reagent(s) | Potential Products (after hydrolysis) |
| Oxidative Cleavage | Strong oxidizing agents (e.g., KMnO₄, O₃) | Propylmalonic acid, Oxalic acid |
Ester Hydrolysis and Transesterification Kinetics
The reactivity of this compound is significantly influenced by the kinetics of its ester functionalities. Both hydrolysis and transesterification are fundamental reactions that dictate its stability and synthetic utility.
Ester Hydrolysis: The hydrolysis of this compound involves the cleavage of one or both of its ethyl ester linkages by water, typically under acidic or basic catalysis, to yield the corresponding carboxylic acid(s) and ethanol (B145695). The mechanism can be complex. Studies on analogous diethyl malonate derivatives have revealed intricate hydrolytic pathways. For instance, the hydrolysis of one ester group can be followed by a decarboxylative fragmentation, leading to multiple products. nih.gov The rate of hydrolysis is dependent on several factors, including pH, temperature, and the presence of catalysts. In biological systems, this transformation can be mediated by enzymes like carboxylesterases, which can rapidly hydrolyze the ester to an inactive carboxylic acid metabolite. nih.gov
The kinetics of transesterification are often characterized by an initial mass transfer-controlled region, as β-keto esters and alcohols can be immiscible, forming a two-phase system. unl.eduacs.org Vigorous mixing is crucial in this stage to increase the interfacial area between the reactants. unl.edu As the reaction progresses, the newly formed esters can act as a mutual solvent, leading to a single-phase system where the reaction becomes kinetically controlled. unl.edu The experimental data for this stage often fits a second-order kinetic model. unl.edu
Table 1: Factors Influencing Ester Hydrolysis and Transesterification Kinetics
| Factor | Effect on Reaction Rate | Rationale |
|---|---|---|
| Temperature | Increases | Provides sufficient activation energy for the reaction to proceed at a faster rate. unl.edu |
| Catalyst | Increases | Lowers the activation energy. Both acid (e.g., H₂SO₄) and base (e.g., NaOEt) catalysts are effective. unl.edulibretexts.org |
| Molar Ratio | Affects Equilibrium | Using an excess of the reacting alcohol can shift the equilibrium towards the products in transesterification. unl.edu |
| Mixing Intensity | Increases (Initially) | Overcomes mass transfer limitations in the initial two-phase system of transesterification. unl.edu |
Tautomeric Equilibria and Stereochemical Dynamics
Like other β-dicarbonyl compounds, this compound exists as a dynamic equilibrium between two tautomeric forms: the keto form and the enol form. libretexts.orgfiveable.me This keto-enol tautomerism is a crucial aspect of its chemistry, influencing its reactivity and physical properties. fiveable.me The equilibrium position is highly sensitive to the solvent, temperature, and concentration. masterorganicchemistry.com
The keto form is generally more stable in polar solvents, which can effectively solvate the carbonyl groups. orientjchem.org Conversely, the enol form is favored in non-polar solvents, where it can be stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered ring-like structure. orientjchem.orgyoutube.com Studies on similar β-keto esters, such as ethyl acetoacetate, show a dramatic solvent effect, with the enol form constituting less than 2% in water but rising to nearly 50% in carbon tetrachloride. masterorganicchemistry.com
Spectroscopic Analysis: Spectroscopic methods are essential for identifying and quantifying the tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is particularly useful for observing the equilibrium. The keto form is characterized by a signal for the proton at the α-carbon (the carbon between the two carbonyl functionalities). In the enol form, this signal is absent, and a new, typically broad signal for the enolic hydroxyl proton appears at a downfield chemical shift. researchgate.net
Infrared (IR) Spectroscopy : The keto tautomer displays characteristic C=O stretching frequencies for the ketone and ester groups. The enol tautomer shows a lower frequency for the hydrogen-bonded carbonyl group, a C=C stretching band, and a broad O-H stretching band. researchgate.net
UV-Vis Spectroscopy : The conjugated π-system of the enol form results in a UV absorption maximum at a longer wavelength compared to the non-conjugated keto form. researchgate.net
Computational Analysis: Theoretical methods, particularly Density Functional Theory (DFT), provide deep insights into the tautomeric equilibrium. orientjchem.org These calculations can accurately predict the relative stabilities of the keto and enol forms in the gas phase and in various solvents. orientjchem.org Computational studies reveal that the keto form is often more stable, but the energy difference can be small. orientjchem.org Furthermore, these methods can map the potential energy surface for the proton transfer reaction that interconverts the two tautomers, allowing for the calculation of the activation energy barrier for the tautomerization process. orientjchem.org
Table 2: Expected Spectroscopic Signatures for Tautomers of this compound
| Tautomer | Spectroscopic Method | Expected Observation |
|---|---|---|
| Keto | ¹H NMR | Presence of a signal for the C3-H proton. |
| ¹³C NMR | Two distinct carbonyl carbon signals. | |
| IR | Sharp C=O stretching bands (~1715-1750 cm⁻¹). | |
| Enol | ¹H NMR | Absence of C3-H signal; presence of a downfield enolic O-H signal. |
| ¹³C NMR | Signals corresponding to C=C double bond carbons. |
The presence of a stereocenter at the C3 position, which is substituted with a propyl group, makes this compound a chiral molecule. This chirality has significant implications for its reactivity, particularly in reactions that generate new stereocenters.
The C3 proton is acidic and can be removed to form an achiral enol or enolate intermediate. nih.gov This process allows for racemization, where one enantiomer can interconvert to the other. This configurational instability is a hallmark of many α-substituted β-keto esters. nih.gov
Stereoselective Outcomes: In reactions involving nucleophilic attack at the ketone carbonyl, the stereochemical outcome depends on the relative rates of the reaction and racemization.
Stereoconvergent Reaction : If racemization is much faster than the subsequent reaction, both enantiomers of the starting material will react through a common achiral intermediate to preferentially form one enantiomer of the product.
Stereodivergent Reaction : If the nucleophilic addition is faster than racemization, each enantiomer of the starting material will react independently to form a different diastereomeric product. This is known as a stereodivergent process. nih.gov
Recent studies on the reactions of racemic β-oxo acid derivatives have shown that stereodivergent outcomes are achievable. nih.gov For example, in a copper-catalyzed borylative cyclization, the reaction proceeds faster than the epimerization of the activated complex, leading to the formation of two distinct diastereomers from the racemic starting material. nih.gov Such reactions are classified as stereoselective because one stereoisomer is preferentially formed from each starting enantiomer. masterorganicchemistry.com They can also be considered stereospecific, a term used for reactions where stereoisomeric starting materials yield products that are stereoisomers of each other. masterorganicchemistry.comslideshare.netquora.com This principle of kinetic control allows for the synthesis of complex molecules with multiple stereocenters from a racemic mixture. nih.gov
Table 3: Hypothetical Stereodivergent Reaction of Racemic this compound
| Starting Enantiomer | Reagent | Product Diastereomer | Stereochemical Relationship |
|---|---|---|---|
| (R)-Diethyl 2-oxo-3-propylsuccinate | Chiral Reagent/Catalyst | Product A | Major Product |
| (S)-Diethyl 2-oxo-3-propylsuccinate | Chiral Reagent/Catalyst | Product B | Major Product |
In this hypothetical outcome, Product A and Product B are diastereomers. This illustrates a stereodivergent pathway where reaction outcompetes racemization. nih.gov
Strategic Applications of Diethyl 2 Oxo 3 Propylsuccinate in Advanced Organic Synthesis
A Pivotal Building Block for Complex Molecular Architectures
The reactivity of Diethyl 2-oxo-3-propylsuccinate, stemming from its dicarbonyl nature, allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This makes it a valuable starting point for the synthesis of intricate molecular structures.
Construction of Diverse Heterocyclic Frameworks
Heterocyclic compounds are fundamental to medicinal chemistry and materials science. The synthesis of such frameworks often relies on the cyclization of appropriately functionalized acyclic precursors. While direct examples of this compound in the synthesis of a wide array of heterocycles are not extensively documented in readily available literature, the analogous reactivity of related oxosuccinates suggests its potential in constructing various heterocyclic systems. For instance, the reaction of similar β-keto esters with reagents like hydrazines, ureas, or thioureas can lead to the formation of five- and six-membered heterocycles such as pyrazolones, pyrimidines, and pyridazines. nih.govrsc.orgnih.gov The general reactivity pattern involves the initial nucleophilic attack at one of the carbonyl groups, followed by an intramolecular condensation to form the heterocyclic ring.
A notable application in this context is the synthesis of pyranopyrazole derivatives, which are recognized for their broad spectrum of biological activities. nih.gov The synthesis can proceed through a [3+3] cycloaddition of a pyrazolone (B3327878) with a suitable partner, a reaction pathway where a β-keto ester like this compound could potentially serve as a key precursor. nih.gov
Construction of Carbocyclic Systems
The formation of carbocyclic rings is a cornerstone of organic synthesis. Intramolecular cyclization reactions of linear dicarbonyl compounds are a powerful tool for constructing these rings. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a classic method for forming five- and six-membered cyclic β-keto esters. wikipedia.orgorganic-chemistry.orglibretexts.org Given its structure, this compound is a suitable substrate for such a reaction, which would lead to the formation of a substituted cyclopentanone (B42830) derivative. This cyclic product can then be further elaborated into more complex carbocyclic structures.
Another important reaction for carbon-carbon bond formation is the Michael addition. libretexts.orgresearchgate.net In this reaction, a nucleophile adds to an α,β-unsaturated carbonyl compound. While this compound itself is not a Michael acceptor, it can be readily converted into one. For example, an aldol (B89426) condensation with an aldehyde would introduce an α,β-unsaturated system, paving the way for subsequent Michael addition reactions to build more complex carbocyclic frameworks.
Precursor in Medicinal Chemistry and Pharmaceutical Development
The utility of this compound extends significantly into the realm of medicinal chemistry, where it can serve as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Intermediate in the Synthesis of Active Pharmaceutical Ingredients
The synthesis of complex drug molecules often involves a multi-step process where key intermediates are assembled sequentially. While specific, publicly available examples detailing the use of this compound as a direct intermediate for a wide range of APIs are limited, its structural motifs are present in many biologically active molecules. Its potential as a precursor is highlighted by its relationship to the synthesis of Brivaracetam, an antiepileptic drug. nih.govnih.govfrontiersin.org Although various synthetic routes to Brivaracetam have been described, some initiate from starting materials that could conceptually be derived from or are structurally related to this compound. For example, syntheses starting from valeraldehyde (B50692) and glyoxylic acid or (E)-ethyl-hex-2-enoate point towards a C7 backbone with oxygen functionalities, a feature inherent to this compound. nih.gov
Contributions to Antiviral and Antibacterial Drug Discovery (e.g., Brivaracetam Analogs)
The development of new antiviral and antibacterial agents is a critical area of research. Succinate (B1194679) derivatives have shown some promise in this area. For instance, succinic acid has been identified as having antibacterial properties, capable of damaging bacterial cell membrane structures. nih.gov Furthermore, diethyl succinate has been observed to have a suppressive effect on the antiviral immune response, indicating an interaction with biological pathways relevant to viral infections. nih.govfrontiersin.org
While direct studies on the antiviral and antibacterial properties of this compound derivatives are not widely reported, the synthesis of analogs of known drugs like Brivaracetam opens avenues for exploring new therapeutic agents. By modifying the structure of Brivaracetam, potentially through the use of versatile intermediates like this compound, it may be possible to develop new compounds with improved or novel antiviral or antibacterial activities. The general principle of using malonate-based compounds as key intermediates for a variety of active substances further supports this potential. nih.gov
Design and Synthesis of Biologically Active Derivatives
The structural features of this compound make it an attractive scaffold for the design and synthesis of novel, biologically active derivatives. The presence of two ester groups and a ketone allows for a variety of chemical modifications. For example, the ketone can be a site for nucleophilic addition or condensation reactions, while the esters can be hydrolyzed to carboxylic acids or converted to amides, opening up a wide range of synthetic possibilities.
Utilization in Agrochemical and Specialty Chemical Synthesis
This compound, a member of the α-alkyl-β-keto ester family of compounds, holds significant potential as a versatile intermediate in the synthesis of a variety of agrochemicals and specialty chemicals. While specific, commercialized applications of this exact molecule are not widely documented in publicly available literature, its chemical structure suggests its utility in constructing complex molecular frameworks. The reactivity of its dicarbonyl moiety and the presence of an alkyl substituent make it a valuable building block for creating a range of organic molecules, including heterocyclic compounds that are often the core of active agrochemical ingredients.
Development of Crop Protection Agents (e.g., Insecticides, Herbicides)
The structural features of this compound make it a promising candidate for the synthesis of various crop protection agents. The α-keto ester functionality is a key precursor for the formation of numerous heterocyclic systems that are known to exhibit insecticidal and herbicidal properties.
One of the most well-established applications of β-keto esters in agrochemical synthesis is in the preparation of pyrazolones. nih.gov These heterocycles are traditionally synthesized through the condensation reaction of a β-keto ester with hydrazine (B178648) or its derivatives. nih.gov Pyrazolone-based structures are found in a number of commercial pesticides. By inference, this compound could be used to synthesize 4-propyl-5-pyrazolone derivatives, which could then be further functionalized to explore new potential insecticides or herbicides.
Another important class of agrochemicals that can be derived from α-keto esters are quinoxalinones. Research has demonstrated the synthesis of 3-alkylquinoxalin-2(1H)-ones from the reaction of o-phenylenediamine (B120857) with ethyl 2-oxoalkanoates. researchgate.net This reaction proceeds via a condensation and subsequent cyclization. This compound could analogously serve as a precursor to 3-propylquinoxalin-2(1H)-one derivatives, which are scaffolds of interest in the development of novel bioactive compounds for crop protection.
Furthermore, a patent has highlighted the use of α-keto esters in the preparation of herbicides and fungicides. The general method involves the alkylation of a malonate, followed by oximation and carbonylation to yield the α-keto ester, which is then converted to the final agrochemical product. google.com This underscores the industrial relevance of this class of compounds as key intermediates in the production of crop protection agents. google.com
The following table illustrates the potential synthesis of agrochemically relevant heterocyclic cores from this compound based on known reactions of analogous β-keto esters.
| Precursor | Reagent | Resulting Heterocyclic Core | Potential Agrochemical Class |
| This compound | Hydrazine hydrate | 4-propyl-3-pyrazolin-5-one | Insecticide, Herbicide |
| This compound | o-Phenylenediamine | 3-propylquinoxalin-2(1H)-one | Fungicide, Herbicide |
Synthesis of Fine Chemical Intermediates
Beyond its potential in agrochemical synthesis, this compound is a valuable intermediate for the production of a wide array of fine chemicals. The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities for specialized applications, including pharmaceuticals, biotechnical products, and other specialty materials. The versatility of the α-alkyl-β-keto ester moiety allows for a diverse range of chemical transformations.
The synthesis of complex heterocyclic compounds is a cornerstone of fine chemical production, and this compound can serve as a key starting material. For instance, α-keto esters are known to be valuable precursors in the synthesis of various heterocycles through reactions with dinucleophilic reagents. google.com The reaction with compounds containing two nucleophilic groups can lead to the formation of five- or six-membered rings, which are prevalent in many biologically active molecules and specialty materials. google.com
Research has shown that α-keto esters are key intermediates in the total synthesis of natural products, which are often used as lead compounds in drug discovery and other applications. beilstein-journals.org For example, they can be used in aldol additions, Mannich reactions, and additions of organometallic reagents to create complex stereocenters. beilstein-journals.org The presence of the propyl group in this compound can influence the stereochemical outcome of such reactions, making it a potentially useful building block for diastereoselective synthesis.
The following table summarizes some of the potential transformations of this compound into valuable fine chemical intermediates, based on the known reactivity of α-alkyl-β-keto esters.
| Reaction Type | Reagents | Intermediate Class | Potential Applications |
| Knorr Pyrrole Synthesis | Amine, Zinc | Substituted Pyrroles | Pharmaceuticals, Dyes |
| Hantzsch Pyridine Synthesis | Aldehyde, Ammonia | Dihydropyridines | Pharmaceuticals, Calcium channel blockers |
| Paal-Knorr Furan Synthesis | Acid catalyst | Substituted Furans | Solvents, Fragrances, Pharmaceuticals |
The data in the tables above is illustrative of the potential applications of this compound and is based on established synthetic methodologies for the broader class of α-alkyl-β-keto esters.
Advanced Spectroscopic and Chromatographic Methodologies for Research Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For a compound like Diethyl 2-oxo-3-propylsuccinate, which exists as an α-keto ester, NMR analysis can reveal the specific arrangement of protons and carbons and can also provide insight into potential tautomeric forms. Such molecules can exist in a keto-enol equilibrium, which would be observable by NMR. nih.gov
While a detailed, publicly available experimental spectrum for this compound is not widely published, chemical suppliers confirm its characterization using NMR. amadischem.com Based on the known structure, a theoretical analysis of the expected ¹H and ¹³C NMR spectra can be predictive.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the propyl group, the two non-equivalent ethyl ester groups, and the succinate (B1194679) backbone protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the adjacent carbonyl and ester groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of unique carbon atoms and information about their chemical environment. For this compound, signals corresponding to the ketone carbonyl, two ester carbonyls, and the various aliphatic carbons of the ethyl and propyl groups would be expected at characteristic chemical shifts. acs.org
Illustrative Predicted NMR Data for this compound (Keto Form)
Table 1: Predicted ¹H NMR Data
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| CH₃ (propyl) | ~0.9 | Triplet | 3H |
| CH₂ (propyl) | ~1.4-1.6 | Multiplet | 2H |
| CH₂ (propyl, adjacent to backbone) | ~1.7-1.9 | Multiplet | 2H |
| CH (backbone) | ~3.8 | Multiplet | 1H |
| CH₃ (ethyl ester 1) | ~1.2 | Triplet | 3H |
| CH₂ (ethyl ester 1) | ~4.1 | Quartet | 2H |
| CH₃ (ethyl ester 2) | ~1.3 | Triplet | 3H |
| CH₂ (ethyl ester 2) | ~4.2 | Quartet | 2H |
Table 2: Predicted ¹³C NMR Data
| Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (ketone) | ~195-205 |
| C=O (ester 1) | ~168-172 |
| C=O (ester 2) | ~165-169 |
| O-CH₂ (ester 1) | ~62 |
| O-CH₂ (ester 2) | ~61 |
| CH (backbone) | ~55 |
| CH₂ (propyl, adjacent to backbone) | ~35 |
| CH₂ (propyl) | ~20 |
| CH₃ (propyl) | ~14 |
| CH₃ (ethyl esters) | ~14 |
For unambiguous assignment of all proton and carbon signals, especially in complex molecules or where tautomerism exists, multidimensional NMR techniques are utilized.
COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons, for example, through the propyl and ethyl chains.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra. Each cross-peak connects a proton signal to the signal of the carbon it is attached to.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for identifying the connectivity across quaternary carbons, such as the ketone and ester carbonyls, and for piecing together the entire molecular skeleton. acs.org
These advanced NMR methods are crucial for confirming the proposed structure of this compound and distinguishing it from potential isomers. nih.govnih.gov
High-Performance Mass Spectrometry (HRMS) for Molecular Confirmation
High-resolution mass spectrometry (HRMS) is a key technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass. For this compound, HRMS would be used to verify its molecular formula, C₁₁H₁₈O₅. chemuniverse.comnovachemistry.com
An Orbitrap or Time-of-Flight (TOF) mass spectrometer can measure the mass-to-charge ratio (m/z) with high precision (typically to within 5 ppm). researchgate.netutmb.edu The experimentally determined exact mass is then compared to the theoretical exact mass calculated for the proposed formula. A close match provides strong evidence for the correct molecular formula.
Data Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈O₅ |
| Theoretical Exact Mass [M+H]⁺ | 231.12270 Da |
| Theoretical Exact Mass [M+Na]⁺ | 253.10464 Da |
| Required Mass Accuracy | < 5 ppm |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating the target compound from starting materials, byproducts, or degradation products, thereby assessing its purity.
GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. This compound, as an ester, is amenable to GC analysis. The sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which acts as a detector, providing both retention time and a mass spectrum for each component. nih.gov
The mass spectrum shows the molecular ion peak (if stable enough) and a characteristic fragmentation pattern that can be used as a chemical fingerprint for identification, often by comparison to a spectral library. researchgate.net For related compounds like diethyl succinate, common fragments are observed that correspond to the loss of ethoxy or other small groups. researchgate.net
Data Table 4: Typical GC-MS Parameters for Ester Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow (~1 mL/min) |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 50-70 °C, hold for 1-2 min, ramp at 10-20 °C/min to 280-300 °C |
| MS Detector | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 40-450 amu |
HPLC is a versatile technique for the separation, identification, and quantification of compounds and is particularly useful for less volatile or thermally sensitive molecules. nih.gov For an α-keto ester like this compound, reversed-phase HPLC is a common method for purity analysis. researchgate.net
In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A UV detector is often used for detection, as the carbonyl groups in the molecule absorb UV light. researchgate.net The method can be optimized to separate the target compound from any polar or nonpolar impurities. rsc.orgrsc.org
Data Table 5: Typical HPLC Parameters for Purity Assessment
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient or isocratic elution with a mixture of Acetonitrile and Water (often with a small amount of acid like formic or phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or ~255 nm |
| Column Temperature | 25-40 °C |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, chemists can deduce the presence of characteristic bonds.
For this compound, the molecular structure suggests the presence of several key functional groups that would produce distinct signals in an IR spectrum. These include:
C=O (Carbonyl) groups: The structure contains two ester carbonyl groups and one ketone carbonyl group. These would be expected to produce strong absorption bands in the region of 1700-1750 cm⁻¹. The exact position of these peaks can be influenced by the electronic environment of each carbonyl group.
C-O (Carbon-Oxygen) single bonds: The ester functionalities also contain C-O single bonds, which would typically show stretching vibrations in the 1000-1300 cm⁻¹ region.
C-H (Carbon-Hydrogen) bonds: The aliphatic propyl and ethyl groups would exhibit C-H stretching vibrations in the 2850-3000 cm⁻¹ range and C-H bending vibrations at lower wavenumbers.
A hypothetical interpretation of the IR spectrum for this compound, based on its structure, is presented in the table below. It is crucial to emphasize that these are predicted ranges and require experimental verification.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Type |
| C-H Stretch (Alkyl) | 2850 - 3000 | Stretching |
| C=O Stretch (Ester) | ~1735 - 1750 | Stretching |
| C=O Stretch (Ketone) | ~1715 | Stretching |
| C-O Stretch (Ester) | 1000 - 1300 | Stretching |
Spectrophotometric Methods (UV-Vis) for Conjugated Systems
UV-Visible (UV-Vis) spectroscopy is employed to study molecules containing conjugated systems, where alternating single and multiple bonds create a region of electron delocalization. These delocalized electrons can be excited by ultraviolet or visible light, resulting in a characteristic absorption spectrum.
The structure of this compound contains a β-keto ester moiety. This functionality can exhibit keto-enol tautomerism, where the enol form possesses a conjugated C=C-C=O system. The presence and extent of this enol form in different solvents would significantly influence the UV-Vis spectrum.
Detailed UV-Vis spectroscopic data for this compound is currently absent from the public scientific record. However, research on the related compound Diethyl 2-cyano-3-oxosuccinate showed an absorption wavelength at 282 nm, which was attributed to the enol form. mdpi.com This provides a valuable point of reference, suggesting that this compound might also exhibit a UV absorption maximum in a similar region, indicative of its enolic tautomer. The position and intensity of this absorption would likely be sensitive to solvent polarity, which can affect the keto-enol equilibrium.
Without experimental data, a definitive analysis of the UV-Vis spectrum of this compound remains speculative. Further research is required to determine its absorption characteristics and to investigate the dynamics of its potential keto-enol tautomerism.
Theoretical and Computational Chemistry of Diethyl 2 Oxo 3 Propylsuccinate
Quantum Chemical Investigations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules like Diethyl 2-oxo-3-propylsuccinate. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within the molecule and the energies of its molecular orbitals.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. For β-keto esters, the enol tautomer generally exhibits a smaller HOMO-LUMO gap compared to the keto form, suggesting higher reactivity.
From the HOMO and LUMO energies, a variety of global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. These include:
Electronegativity (χ): The tendency of the molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
Furthermore, the Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. The MEP map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for electrostatic interactions and chemical reactions. For this compound, the oxygen atoms of the carbonyl and ester groups are expected to be the most electron-rich regions, while the protons of the propyl group and the α-carbon would exhibit a more positive potential.
Local reactivity can be further analyzed using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov
| Reactivity Descriptor | Formula | Significance |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Tendency to attract electrons |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |
| Chemical Softness (S) | S = 1 / η | Measure of polarizability |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity to accept electrons |
Table 1: Global Reactivity Descriptors Derived from HOMO and LUMO Energies.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. A transition state is a high-energy, short-lived configuration of atoms that represents the energy maximum along the reaction coordinate. missouri.edu The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
DFT calculations are widely used to locate the geometry of transition states and compute their energies. This information allows for the elucidation of reaction mechanisms, for instance, whether a reaction proceeds through a concerted (single-step) or a stepwise mechanism involving one or more intermediates. For reactions involving this compound, such as condensations, alkylations, or reductions, computational modeling can predict the most favorable reaction pathways.
For example, in a base-catalyzed alkylation at the α-carbon, computational methods can model the initial deprotonation to form an enolate intermediate, followed by the nucleophilic attack on an electrophile. The calculated activation energies for competing reaction pathways can explain the observed regioselectivity and stereoselectivity.
Theoretical studies on related succinate (B1194679) derivatives have demonstrated the ability of computational models to elucidate complex reaction mechanisms, including the role of catalysts and the explicit participation of solvent molecules in the reaction pathway. researchgate.net
| Reaction Step | Description | Calculated Parameter |
| Reactant Complex | Initial association of reactants | Relative Energy (kcal/mol) |
| Transition State 1 | First energy barrier | Activation Energy (ΔG‡) (kcal/mol) |
| Intermediate | Stable species between steps | Relative Energy (kcal/mol) |
| Transition State 2 | Second energy barrier | Activation Energy (ΔG‡) (kcal/mol) |
| Product Complex | Final association of products | Relative Energy (kcal/mol) |
Table 2: Representative Data from a Computational Study of a Two-Step Reaction Mechanism.
Prediction and Interpretation of Spectroscopic Parameters
Quantum chemical calculations are highly effective in predicting and interpreting the spectroscopic properties of molecules, including NMR, IR, and UV-Vis spectra. For this compound, these predictions can be invaluable for structural elucidation and for identifying the predominant tautomeric form under different conditions.
Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. By comparing the calculated IR and Raman spectra with experimental data, it is possible to assign the observed spectral bands to specific vibrational modes of the molecule. This is particularly useful for distinguishing between the keto and enol tautomers, as they exhibit distinct vibrational signatures. The keto form will show a characteristic C=O stretching frequency for the ketone group, while the enol form will display an O-H stretching band and a C=C stretching band.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra can also be predicted using computational methods, most commonly the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. The calculated NMR parameters are highly sensitive to the electronic environment of each nucleus. Therefore, a comparison between calculated and experimental NMR spectra can confirm the molecular structure and provide quantitative information about the keto-enol equilibrium. researchgate.net
| Spectroscopic Technique | Predicted Parameter | Keto Form Signature | Enol Form Signature |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | ~1725 cm⁻¹ (ketone C=O stretch) | ~3400 cm⁻¹ (O-H stretch), ~1650 cm⁻¹ (C=C stretch) |
| ¹H NMR Spectroscopy | Chemical Shift (ppm) | Signal for α-proton | Disappearance of α-proton signal, appearance of enolic O-H signal |
| ¹³C NMR Spectroscopy | Chemical Shift (ppm) | Signal for ketone carbonyl carbon (~200 ppm) | Signals for C=C carbons (~100-150 ppm) |
Table 3: Predicted Spectroscopic Features for the Keto and Enol Tautomers of a β-Keto Ester.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions. springernature.com
Conformational Analysis: this compound possesses several rotatable bonds, leading to a large number of possible conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This is crucial for understanding its three-dimensional shape and how it might interact with other molecules, such as enzymes or receptors.
Solvent Effects: The solvent environment can have a significant impact on the structure, reactivity, and tautomeric equilibrium of this compound. MD simulations can explicitly model the interactions between the solute and individual solvent molecules. This allows for a detailed investigation of solvation shells and hydrogen bonding networks.
The keto-enol equilibrium of β-keto esters is known to be highly sensitive to the solvent polarity. missouri.edu In non-polar solvents, the enol form is often favored due to the stability conferred by an internal hydrogen bond. In polar protic solvents, the solvent molecules can form hydrogen bonds with the keto form, stabilizing it and shifting the equilibrium in its favor. MD simulations, often in combination with quantum mechanical calculations (QM/MM methods), can quantify these solvent effects and predict the equilibrium constant in different media. rsc.orgresearchgate.net
| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer | Rationale |
| Cyclohexane | 2.0 | Enol | Intramolecular H-bond is favored. |
| Chloroform | 4.8 | Enol | Weakly polar, does not significantly disrupt intramolecular H-bond. |
| Acetone (B3395972) | 21 | Keto | Polar aprotic solvent stabilizes the more polar keto form. |
| Methanol | 33 | Keto | Polar protic solvent disrupts intramolecular H-bond and stabilizes the keto form through intermolecular H-bonds. |
| Water | 80 | Keto | High polarity and H-bonding capacity strongly favor the keto form. |
Table 4: Predicted Influence of Solvent Polarity on the Keto-Enol Tautomerism of a β-Keto Ester.
Emerging Research Frontiers and Future Directions
Development of Novel Catalytic Systems for Enhanced Selectivity
The synthesis of Diethyl 2-oxo-3-propylsuccinate and its analogs is ripe for innovation through the development of advanced catalytic systems. The focus of emerging research is on achieving higher yields and, crucially, greater chemo- and stereoselectivity.
Current research on related β-keto esters highlights several promising catalytic avenues. Organocatalysis, for instance, offers a metal-free approach to constructing complex molecules. wordpress.com Systems based on amino acids like proline can facilitate domino reactions to create heterocyclic frameworks with high diastereoselectivity and enantioselectivity. wordpress.com Another frontier is the use of nickel-catalyzed reactions, such as the Ueno-Stork-type dicarbofunctionalization, which has been successfully used to create two adjacent stereocenters in complex syntheses. nih.gov
For derivatives of succinates, enzymatic catalysis presents a highly selective alternative. Ene-reductases have been identified that can asymmetrically reduce C=C double bonds in succinate (B1194679) precursors like dimethyl itaconate, yielding chiral products with excellent enantiomeric excess (ee). mdpi.com This bio-inspired approach could be adapted for the stereoselective synthesis of substituted this compound.
Table 1: Comparison of Emerging Catalytic Systems for Succinate Derivatives and β-Keto Esters
| Catalytic System | Catalyst Type | Key Advantages | Potential Application for this compound |
|---|---|---|---|
| Asymmetric Biocatalysis | Ene-reductases (e.g., SeER, Bac-OYE1) | High enantioselectivity (up to 99% ee), mild reaction conditions. mdpi.com | Enantioselective synthesis of chiral this compound. |
| Organocatalysis | Proline-based catalysts | Metal-free, green, good to excellent stereoselectivity. wordpress.com | Asymmetric functionalization and cyclization reactions. |
| Nickel Catalysis | Nickel complexes with phosphinophenolate ligands | Formation of key C-C bonds and stereocenters. nih.govd-nb.info | Stereoselective introduction of the propyl group or further functionalization. |
| Copper Catalysis | Copper(I) iodide (CuI) | Mild conditions, wide functional group tolerance, avoids stoichiometric organometallics. organic-chemistry.orgnih.gov | Alternative coupling strategies for precursor synthesis. |
The development of these novel catalytic systems will be instrumental in unlocking the full synthetic potential of this compound, enabling the creation of specific isomers for specialized applications.
Integration into Continuous Flow Reactors and Microfluidic Systems
The transition from traditional batch processing to continuous flow manufacturing represents a significant frontier for the synthesis of fine chemicals like this compound. This shift is a key component of process intensification, which aims to create smaller, cleaner, and more energy-efficient technologies. aiche.org
Continuous flow systems offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved safety for exothermic reactions, and greater consistency. flinders.edu.auresearchgate.net Research on the synthesis of dialkyl succinates has already demonstrated the feasibility and benefits of this approach. Two distinct continuous flow systems have been developed: a microwave-assisted process using a homogeneous acid catalyst and a chemoenzymatic process using lipase (B570770) Cal B. mdpi.comresearchgate.net While the microwave-assisted method showed higher productivity, the enzymatic flow process offers advantages in terms of mild conditions and sustainability. mdpi.comresearchgate.net
Microfluidic reactors, which operate at an even smaller scale, provide further advantages, including extremely efficient heat and mass transfer, leading to enhanced selectivity and reduced energy consumption. researchgate.netnih.gov The integration of this compound synthesis into such systems could enable rapid process optimization and on-demand production. researchgate.net The ability to scale up production by operating multiple reactors in parallel ("scaling out") rather than increasing reactor size addresses traditional scale-up challenges. researchgate.net
Table 2: Performance of Continuous Flow Systems in Dialkyl Succinate Synthesis
| Flow System Type | Catalyst | Temperature | Residence Time | Key Outcome | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted | H₂SO₄ | 65–115 °C | ~320 seconds | High productivity, yields ≥88% for many dialkyl succinates. mdpi.com | mdpi.comresearchgate.net |
| Chemoenzymatic | Lipase Cal B | 40 °C | 14 minutes | Milder conditions, demonstrates green chemistry principles, but lower yield. mdpi.com | mdpi.comresearchgate.net |
| Electrochemical Flow | N/A (Electrons as oxidant) | Room Temperature | Shorter reaction times | Improved productivity and scalability for related keto ester reactions. researchgate.net | researchgate.net |
These technologies pave the way for more efficient, safer, and scalable production of this compound.
Exploration of Sustainable and Environmentally Benign Synthesis Routes
The future of chemical manufacturing is increasingly focused on green chemistry principles, and the synthesis of this compound is no exception. Research is actively exploring routes that minimize waste, avoid hazardous reagents, and utilize renewable resources.
A highly promising frontier is electrosynthesis. Recent studies have shown that β-keto spirolactones can be synthesized from β-keto esters using an electrochemical method that employs simple electrons as the oxidant, thereby avoiding the need for stoichiometric metallic oxidants. researchgate.netrsc.org This process can be conducted in environmentally benign solvents like acetone (B3395972) and water at room temperature, and it is scalable using electrochemical flow reactors. researchgate.netrsc.orgvapourtec.com
Biocatalysis is another cornerstone of sustainable synthesis. The use of enzymes, such as lipase Cal B, for the transesterification of β-keto esters is well-established and can be performed under mild conditions. rsc.org Furthermore, the entire succinate backbone can be derived from renewable resources. Succinic acid is recognized as a key bio-based building block chemical that can be produced via fermentation from feedstocks like glucose or even hemicellulose from lignocellulosic biomass. nih.govwur.nld-nb.info Engineering microorganisms like Corynebacterium glutamicum or E. coli for efficient succinate production is an active area of research that could provide a sustainable starting point for producing this compound. d-nb.infonih.govresearchgate.net
Discovery of New Biological Activities and Biomedical Applications
The structural motifs present in this compound—namely the β-keto ester and the succinate derivative core—are found in various biologically active molecules. This suggests a promising, yet largely unexplored, potential for biomedical applications.
Recent research has focused on designing β-keto esters as potential antibacterial agents. nih.govresearchgate.net These compounds are designed as mimics of natural autoinducers used in bacterial communication (quorum sensing), with the goal of inhibiting this pathway, which is linked to bacterial pathogenicity. nih.gov The evaluation of a library of β-keto esters could reveal structure-activity relationships, guiding the design of new antivirulence agents. nih.govresearchgate.net
Furthermore, succinic acid derivatives have been shown to modulate the activity of enzymes such as monoamine oxidase (MAO), which is a target in the treatment of depression. researchgate.net While the specific activity of this compound is unknown, its structure warrants investigation for potential interactions with various biological targets.
Advanced Materials Science Applications
The functional groups within this compound make it an intriguing candidate for applications in materials science, particularly in the development of functional and biodegradable polymers.
The ketone group is a versatile handle for polymer modification. Polymers containing ketone moieties can be readily functionalized through reactions like oxime click chemistry, allowing for the conjugation of other molecules to the polymer backbone. researchgate.net Research on monomers like 2-(4-oxo-pentanoate) ethyl methacrylate (B99206) (PAEMA) has shown that ketone-containing polymers can be synthesized with good control over molecular weight and can be used to create block copolymers. nih.gov The introduction of keto groups into inert polymer chains like polyethylene (B3416737) has been shown to impart desirable properties, including photodegradability, which could help address the environmental persistence of plastics. d-nb.info
Moreover, the succinate backbone is a well-known component of biodegradable polyesters. Succinic acid and its derivatives are used to manufacture polymers like poly(butylene succinate) (PBS), a biodegradable plastic with significant industrial interest. nih.govmdpi.com Biopolyesters in general are valued for their biodegradability and biocompatibility, finding use in biomedical applications such as drug carriers and implant materials. nih.gov The unique structure of this compound, combining the succinate unit with a reactive keto-ester group, could be leveraged to create novel functional biopolyesters with tailored properties for advanced material applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Diethyl 2-oxo-3-propylsuccinate, and how can reaction yields be optimized?
- Methodology : A common approach involves adapting procedures for structurally similar succinate esters. For example, reacting a propyl-substituted β-keto ester with diethyl oxalate under reflux in acetonitrile or dichloromethane (DCM) with a base like N,N-diisopropylethylamine (DIPEA). Reaction optimization may include varying temperature (e.g., 80°C for 2 hours), solvent polarity, and stoichiometric ratios of reagents (e.g., 1.1 equiv of electrophilic agents). Purification via flash column chromatography (hexanes/EtOAc gradients) or recrystallization can improve yields .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodology : Based on analogous esters (e.g., dimethyl 2-oxosuccinate), wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors. In case of skin contact, wash immediately with soap and water. Store in airtight containers away from heat/ignition sources, as esters may decompose exothermically .
Q. How should researchers characterize the purity and structure of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra for ester carbonyl signals (~170 ppm in ) and propyl chain integration (e.g., triplet for terminal CH3 at ~0.9 ppm in ).
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS m/z 230.26 [M+H]+).
- HPLC : Use C18 columns with UV detection (λ = 210–260 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can photoredox catalysis be applied in the synthesis or functionalization of this compound derivatives?
- Methodology : Photoredox catalysts like fac-Ir(ppy) (1 mol%) in DMF under blue LED light can induce cyclization or cross-coupling reactions. For example, irradiating a mixture of the ester and allyl ethers may trigger intramolecular C–O bond formation, yielding tetrahydrofuran derivatives. Monitor reactions by TLC and optimize light intensity (450 nm, 10 W) and reaction time (2–6 hours) .
Q. What mechanistic insights explain side reactions during the synthesis of this compound?
- Methodology : Competing pathways may arise from keto-enol tautomerism or ester hydrolysis. Use kinetic studies (e.g., varying pH or solvent dielectric constant) and DFT calculations to identify transition states. For example, acidic conditions may promote hydrolysis to 2-oxo-3-propylsuccinic acid, while basic conditions could lead to Claisen condensation byproducts. Characterize intermediates via LC-MS or in-situ IR .
Q. How can computational modeling guide the design of this compound-based drug precursors?
- Methodology : Perform molecular docking (AutoDock Vina) to assess binding affinity with target enzymes (e.g., proteases or kinases). Optimize substituents on the propyl chain using QSAR models to enhance hydrophobicity or reduce steric hindrance. Validate predictions with in vitro assays (e.g., IC50 measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
